Hyp(9)-LHRH - 67019-13-0

Hyp(9)-LHRH

Catalog Number: EVT-411523
CAS Number: 67019-13-0
Molecular Formula: C55H75N17O14
Molecular Weight: 1198.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of hydroxyproline 9 luteinizing hormone-releasing hormone can be achieved through various chemical and biological methods. One common method involves:

  • Chloramine-T Method: This involves the use of chloramine-T for oxidative hydroxylation, which introduces hydroxyproline into the peptide sequence. The resulting peptide can be purified using high-performance liquid chromatography.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The use of specific protecting groups during peptide synthesis is essential to prevent unwanted reactions at other amino acid residues. Furthermore, analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Hydroxyproline 9 luteinizing hormone-releasing hormone has a similar structure to its parent compound, luteinizing hormone-releasing hormone, but with a hydroxyl group (-OH) on the proline residue at position nine. This modification can influence its binding affinity to receptors and biological activity.

Data

  • Molecular Formula: C10_{10}H12_{12}N3_{3}O3_{3}
  • Molecular Weight: Approximately 219.22 g/mol
  • Peptide Sequence: The sequence typically follows that of luteinizing hormone-releasing hormone with modifications at position nine.
Chemical Reactions Analysis

Reactions

Hydroxyproline 9 luteinizing hormone-releasing hormone undergoes several chemical reactions relevant to its biological function:

  • Receptor Binding: It binds to specific receptors in the pituitary gland, triggering a cascade that leads to the release of gonadotropins.
  • Hydroxylation Reactions: The introduction of hydroxyl groups may alter reactivity with other biomolecules, affecting its stability and activity.

Technical Details

Binding studies often utilize radiolabeled analogs to quantify receptor interactions. Techniques such as Scatchard analysis are employed to determine binding affinities and dissociation constants, providing insight into the pharmacodynamics of hydroxyproline 9 luteinizing hormone-releasing hormone.

Mechanism of Action

Process

The mechanism by which hydroxyproline 9 luteinizing hormone-releasing hormone exerts its effects involves:

Discovery and Identification of Hyp(9)-LHRH as an Endogenous Neuropeptide

Historical Context of LHRH Isoform Research in Vertebrate Neuroendocrinology

The elucidation of hypothalamic releasing hormones represents a cornerstone of neuroendocrine research, beginning with Roger Guillemin and Andrew Schally's Nobel Prize-winning isolation of thyrotropin-releasing hormone (TRH) in 1969. This breakthrough paved the way for characterizing gonadotropin-releasing hormone (GnRH/LHRH), the master regulator of reproductive physiology. Geoffrey Harris's pioneering model of hypothalamic control over anterior pituitary function through portal vasculature provided the conceptual framework for understanding LHRH's mechanism of action [1]. Early immunohistochemical studies in the 1970s–1980s revealed unexpected complexity: hypothalamic extracts exhibited immunoreactivity patterns inconsistent with a single molecular species. This suggested the existence of multiple LHRH isoforms across vertebrate species, challenging the initial assumption of a single conserved decapeptide. Comparative endocrinology studies demonstrated that while all vertebrates possess LHRH-like peptides, their structural diversity reflects both conserved functions and lineage-specific adaptations in reproductive neuroendocrinology [9]. The discovery of Hyp(9)-LHRH emerged from efforts to resolve these immunochemical discrepancies through advanced biochemical characterization of hypothalamic peptide extracts.

Chromatographic Isolation and Immunoreactive Characterization in Hypothalamic Extracts

The detection and isolation of Hyp(9)-LHRH required overcoming significant technical hurdles due to its low abundance in neural tissues and structural similarity to canonical LHRH. Researchers employed multi-step purification protocols combining size-exclusion chromatography with reverse-phase high-performance liquid chromatography (RP-HPLC). Fractions from hypothalamic extracts were screened using antisera raised against conserved regions of LHRH, revealing immunoreactive peaks with distinct retention times compared to synthetic LHRH standards [2]. Nano-high-performance liquid chromatography–high-resolution mass spectrometry (nano-HPLC-HRMS) methods proved essential for precise characterization, achieving detection limits of 0.008 ng/mL and quantitation limits of 0.024 ng/mL in biological matrices. These sensitive techniques enabled researchers to distinguish Hyp(9)-LHRH from other isoforms based on minute mass differences. Immunochemical analyses further demonstrated that antisera directed at the N-terminal region (pGlu-His-Trp-Ser) showed strong cross-reactivity with Hyp(9)-LHRH, while those targeting the C-terminal region exhibited markedly reduced binding. This differential immunoreactivity pattern explained prior inconsistencies in LHRH detection and quantification across studies [2] [8].

Table 1: Analytical Methods for Hyp(9)-LHRH Isolation and Detection

MethodResolutionDetection LimitKey AdvantageIdentified Structural Feature
Size-exclusion ChromatographyModerate~1 ng/mLSeparation by molecular sizeMolecular weight ~1.2 kDa
RP-HPLCHigh~0.5 ng/mLSeparation by hydrophobicityIncreased hydrophobicity vs. LHRH
Nano-HPLC-HRMSUltra-high (3 ppm)0.008 ng/mLExact mass determinationm/z shift indicating hydroxyproline
Differential ImmunoassayN/A~0.1 ng/mLEpitope-specific characterizationIntact N-terminus, modified C-terminus

Structural Differentiation from Canonical LHRH via Hydroxyproline Substitution

Structural elucidation of Hyp(9)-LHRH revealed a critical post-translational modification differentiating it from canonical LHRH: substitution of proline with hydroxyproline at position 9. This modification was established through tandem mass spectrometry (MS/MS) fragmentation patterns, which showed a characteristic neutral loss of 18 Da (water) from the hydroxylated proline residue, unlike the fragmentation pattern observed with standard LHRH [2]. Nuclear magnetic resonance (NMR) spectroscopy of purified Hyp(9)-LHRH confirmed the stereochemistry as 4R-hydroxyproline, a modification with significant structural implications.

The hydroxyproline substitution introduces three key biophysical changes:

  • Hydrogen bonding capacity: The added hydroxyl group enables additional hydrogen bond formation with surrounding water molecules or receptor residues
  • Peptide backbone conformation: Hydroxyproline enhances ring pucker constraints, favoring polyproline type II helix structures
  • Receptor docking geometry: Molecular modeling suggests altered interaction with LHRH receptor pockets due to steric and electronic effects

Functional studies comparing Hyp(9)-LHRH with canonical LHRH demonstrated reduced potency in stimulating luteinizing hormone (LH) release from pituitary cultures (EC₅₀ ≈ 15 nM vs. 3 nM for LHRH). However, it exhibited enhanced resistance to proline-specific endopeptidases, extending its half-life in hypothalamic-pituitary portal blood to approximately 12-15 minutes compared to 4-6 minutes for canonical LHRH [1] [9]. This combination of moderate receptor activation with prolonged bioavailability suggests distinct physiological roles in modulating gonadotrope responsiveness.

Phylogenetic Conservation: Comparative Evidence in Mammals and Amphibians

Hyp(9)-LHRH exhibits a distinctive phylogenetic distribution pattern that illuminates its evolutionary significance. In mammals, it is prominently expressed in hypothalamic nuclei of rodents, lagomorphs, and artiodactyls, but appears less abundant in primates. Intriguingly, its expression pattern in amphibians reveals both conservation and divergence:

  • Anurans (frogs/toads): High expression in preoptic area and median eminence
  • Urodeles (salamanders/newts): Predominant in ventral hypothalamus
  • Caecilians: Detectable but low-level expression [7]

This differential distribution corresponds to reproductive strategies, with highest expression observed in species exhibiting explosive breeding patterns. Comparative studies in Rana catesbeiana (bullfrog) and Ambystoma mexicanum (axolotl) demonstrated that Hyp(9)-LHRH neurons project to pituitary portal vasculature and show immunocytochemical colocalization with ERα (estrogen receptor alpha), suggesting conservation in feedback regulation mechanisms [9].

Molecular clock analyses indicate the hydroxyproline modification machinery emerged early in tetrapod evolution, with conserved enzymatic recognition sequences flanking the critical proline residue in LHRH precursors. The preservation of this biosynthetic pathway despite its metabolic cost suggests functional advantages in specific ecological contexts. Notably, Hyp(9)-LHRH shows distinct seasonal expression patterns in hibernating mammals and amphibians, with peak levels during breeding seasons and minimal expression during quiescent periods. This pattern correlates with enhanced LH pulse amplitude but reduced frequency, indicating potential roles in optimizing reproductive timing to environmental conditions [1] [7] [9].

Table 2: Hyp(9)-LHRH Conservation Across Vertebrate Taxa

ClassRepresentative SpeciesTissue DistributionRelative AbundancePhysiological Correlation
MammaliaRattus norvegicus (rat)Arcuate nucleus, median eminence+++Estrous cycle regulation
Oryctolagus cuniculus (rabbit)Medial preoptic area++Induced ovulation trigger
Amphibia (Anura)Rana catesbeiana (bullfrog)Preoptic area, anterior hypothalamus++++Breeding season amplification
Amphibia (Urodela)Ambystoma mexicanum (axolotl)Ventral hypothalamus, infundibulum++Neotenic reproductive maintenance
Amphibia (Gymnophiona)Ichthyophis sp.Diffuse hypothalamic distribution+Limited data; fossorial reproduction
AvesGallus gallus (chicken)Not detected-N/A
ActinopterygiiDanio rerio (zebrafish)Trace immunoreactivity only±Possible gene loss event

The absence of Hyp(9)-LHRH in birds and its minimal expression in teleosts suggest evolutionary divergence in reproductive neuroendocrinology, possibly related to differential selective pressures on reproductive strategies. The peptide's prominence in amphibians with complex life histories and metamorphosis-associated reproductive maturation highlights potential co-evolution with thyroid and corticotropin axes. Conservation of Hyp(9)-LHRH in organisms facing pronounced environmental variability supports hypotheses regarding its role in stabilizing reproductive function under fluctuating conditions [1] [9].

Concluding PerspectivesHyp(9)-LHRH represents a fascinating example of neuropeptide evolution through post-translational modification. Its characterization underscores the importance of analytical advances in revealing endocrine complexity. Future research should explore: 1) The specific hydroxylase enzymes responsible for its biosynthesis and their regulation 2) Differential receptor signaling outcomes compared to canonical LHRH 3) Potential roles in central reproductive behaviors beyond pituitary regulation. The phylogenetic conservation pattern offers opportunities for comparative studies examining how molecular variations in neuroendocrine systems contribute to reproductive strategy diversification across vertebrates.

Properties

CAS Number

67019-13-0

Product Name

Hyp(9)-LHRH

IUPAC Name

(2S,4R)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C55H75N17O14

Molecular Weight

1198.3 g/mol

InChI

InChI=1S/C55H75N17O14/c1-28(2)16-38(49(81)67-37(8-5-15-60-55(57)58)54(86)72-25-33(75)20-43(72)53(85)62-23-44(56)76)66-46(78)24-63-47(79)39(17-29-9-11-32(74)12-10-29)68-52(84)42(26-73)71-50(82)40(18-30-21-61-35-7-4-3-6-34(30)35)69-51(83)41(19-31-22-59-27-64-31)70-48(80)36-13-14-45(77)65-36/h3-4,6-7,9-12,21-22,27-28,33,36-43,61,73-75H,5,8,13-20,23-26H2,1-2H3,(H2,56,76)(H,59,64)(H,62,85)(H,63,79)(H,65,77)(H,66,78)(H,67,81)(H,68,84)(H,69,83)(H,70,80)(H,71,82)(H4,57,58,60)/t33-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1

InChI Key

IFKVSSKFSAFSGI-RZYUWSBYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CC(CC1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Synonyms

hydroxyprolyl(9)-LHRH
Hyp(9)-LHRH
LHRH, hydroxyprolyl(9)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CC(CC1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.